(3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an amino group and a bromine-substituted thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with commercially available 3-(4-bromothiophen-3-yl)propanoic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized amine derivatives.
Reduction Products: Reduced amine derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into conjugated polymers for electronic applications.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Probes: Utilized in the development of molecular probes for studying biological processes.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
3-(4-Bromothiophen-3-yl)propanoic acid: A precursor in the synthesis of (3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide.
(4-Bromothiophen-3-yl)boronic acid: Used in similar coupling reactions and organic synthesis.
Uniqueness:
Properties
Molecular Formula |
C7H9BrN2OS |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11)/t6-/m0/s1 |
InChI Key |
SNGWIPALYCLVKI-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=CS1)Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
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